molecular formula C8H9NO2 B057640 2,3-Dihydro-1,4-benzodioxin-5-amine CAS No. 16081-45-1

2,3-Dihydro-1,4-benzodioxin-5-amine

Cat. No. B057640
CAS RN: 16081-45-1
M. Wt: 151.16 g/mol
InChI Key: DMLRSJNZORFCBD-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-5-amine is a chemical compound that has attracted interest due to its potential applications in pharmaceuticals and organic synthesis. Its structure is characterized by a benzodioxin backbone, a cyclic ether consisting of a benzene ring fused to a dioxin ring, with an amine group at the 5-position. This compound serves as a precursor or intermediate for the synthesis of various therapeutically relevant molecules.

Synthesis Analysis

The synthesis of 2,3-dihydro-1,4-benzodioxin derivatives involves multiple strategies, including reactions with nucleophilic amines under basic conditions to produce carboxamides and aminomethylene derivatives as potential therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003). Additionally, a Cu2O-catalyzed tandem ring-opening/coupling cyclization process has been developed to synthesize 2,3-dihydro-1,4-benzodioxins, showcasing moderate to good yields and tolerating both aryl and aliphatic epoxides (Bao, Liu, Lv, & Qian, 2008).

Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1,4-benzodioxin-5-amine and its derivatives is crucial for their chemical reactivity and biological activity. The presence of the benzodioxin ring contributes to the compound's stability and potential for further functionalization. The amine group allows for diverse chemical modifications, making it a versatile intermediate for various synthetic routes.

Chemical Reactions and Properties

2,3-Dihydro-1,4-benzodioxin-5-amine participates in numerous chemical reactions, including nucleophilic substitution, cyclization, and coupling reactions. These reactions are essential for synthesizing a wide range of compounds, including therapeutic agents with antibacterial, antifungal, and potential anti-diabetic activities. For instance, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have shown suitable inhibitory action against bacterial biofilms (Abbasi et al., 2020).

Scientific Research Applications

  • Synthesis of Therapeutic Compounds :

    • 1,4-Benzodioxin-2-carboxylic esters or carboxamides react with nucleophilic amines to produce 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethyn-1,4-benzodioxin-2(3H)-one, which are precursors of potential therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
  • Antibacterial Agents and Enzyme Inhibitors :

    • Synthesized derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine showed significant antibacterial potential and inhibitory activity against the lipoxygenase enzyme (Abbasi et al., 2017).
    • N-Substituted (2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides displayed biofilm inhibitory action against Escherichia coli and Bacillus subtilis, along with modest cytotoxicity (Abbasi et al., 2020).
    • The derivatives were also found to have antibacterial and lipoxygenase inhibition properties, suggesting their use as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
  • Adrenoreceptor Antagonist :

    • The compound was used in the synthesis of mephendioxan, a potent competitive alpha 1A-adrenoreceptor antagonist (Quaglia et al., 1996).
  • Antimicrobial and Antifungal Agents :

  • Antihypoxic Activity :

  • Anti-diabetic Agents :

    • Synthesized derivatives showed weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
  • Efficient Synthesis Techniques :

    • A Cu2O-catalyzed tandem ring-opening/coupling cyclization process was developed for the synthesis of 2,3-dihydro-1,4-benzodioxins (Bao, Liu, Lv, & Qian, 2008).
  • Alzheimer's Disease and Type-2 Diabetes Therapeutic Agents :

    • N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides were synthesized, showing potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes (Abbasi et al., 2019).
  • Preparation of Chiral Building Blocks :

    • An indole-3-acetamide hydrolase from Alcaligenes faecalis subsp. parafaecalis was used for the efficient preparation of chiral building blocks of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid (Mishra, Kaur, Sharma, & Jolly, 2016).

Safety And Hazards

2,3-Dihydro-1,4-benzodioxin-5-amine is considered toxic in contact with skin and if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLRSJNZORFCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472614
Record name 2,3-dihydro-1,4-benzodioxin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxin-5-amine

CAS RN

16081-45-1
Record name 2,3-Dihydro-1,4-benzodioxin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16081-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dihydro-1,4-benzodioxin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ammonium formate (3.40 g, 0.054 mol) and 10% palladium on charcoal (1.44 g) were added to a stirred solution of the product of example 12 (2.45 g, 0.0135 mol) in methanol (15 ml). After the considerable effervescence had ceased, the mixture was filtered, evaporated in vacuo and triturated with acetonitrile. The residue was purified by chromatography (silica; ether) to give the product (1.51 g).
Quantity
3.4 g
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2.45 g
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1.44 g
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15 mL
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Synthesis routes and methods II

Procedure details

5-Nitro-2,3-dihydro-1,4-benzodioxin (5.4 g; 29.83 mmol) was dissolved in ethanol (130 ml) and conc.HCl added (1.13 ml; 29.83 mmol) this was then stirred with 10% Pd/C under hydrogen at rt and atmospheric pressure overnight. The catalyst was then filtered off and washed with MeOH. The solvents were removed and the crude purified by SCX. Fractions containing product were concentrated to give the desired product (4.6 g).
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5.4 g
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130 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A suspension of 5-nitro-2,3-dihydrobenzo[b][1,4]dioxine (8 g, 0.044 mol) and palladium on carbon (10%, 2 g) in methanol (250 mL) was stirred vigorously under an atmosphere of hydrogen overnight at room temperature. The mixture was filtered through a pad of Celite and then concentrated to give the crude product, which was purified by silica gel column chromatography (petroleum ether/ethyl acetate 9/1) to afford the product 2,3-dihydrobenzo[b][1,4]dioxin-5-amine (6.5 g, yield 97%). 1H NMR (400 MHz, CDCl3) δ ppm 6.61-6.65 (t, 1H, J=8.0 Hz), 6.30-6.33 (dt, 2H, J=1.2 Hz, 2.4 Hz), 4.22-4.27 (m, 4H), 3.75 (s, 2H).
Quantity
8 g
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reactant
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2 g
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dihydro-1,4-benzodioxin-5-amine
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2,3-Dihydro-1,4-benzodioxin-5-amine
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Reactant of Route 5
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Reactant of Route 6
2,3-Dihydro-1,4-benzodioxin-5-amine

Citations

For This Compound
2
Citations
LF Hennequin, J Allen, J Breed, J Curwen… - Journal of medicinal …, 2006 - ACS Publications
N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-…
Number of citations: 389 pubs.acs.org
PA Ple, TP Green, LF Hennequin… - Journal of medicinal …, 2004 - ACS Publications
Deregulated activity of the nonreceptor tyrosine kinase c-Src is believed to result in signal transduction, cytoskeletal and adhesion changes, ultimately promoting a tumor-invasive …
Number of citations: 220 pubs.acs.org

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